molecular formula C7H11NO4 B14241055 4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid CAS No. 397849-55-7

4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid

Katalognummer: B14241055
CAS-Nummer: 397849-55-7
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: YTZPHFMULLDYOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid is an organic compound with a unique structure that includes both amino and hydroxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of an appropriate amine with a suitable precursor, such as a keto acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and continuous monitoring of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism by which 4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(2-Hydroxyethyl)amino]-4-oxobut-2-enoic acid
  • 4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid derivatives
  • This compound analogs

Uniqueness

This compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These properties differentiate it from similar compounds and make it valuable for various applications.

Eigenschaften

CAS-Nummer

397849-55-7

Molekularformel

C7H11NO4

Molekulargewicht

173.17 g/mol

IUPAC-Name

4-(2-hydroxypropylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C7H11NO4/c1-5(9)4-8-6(10)2-3-7(11)12/h2-3,5,9H,4H2,1H3,(H,8,10)(H,11,12)

InChI-Schlüssel

YTZPHFMULLDYOU-UHFFFAOYSA-N

Kanonische SMILES

CC(CNC(=O)C=CC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.